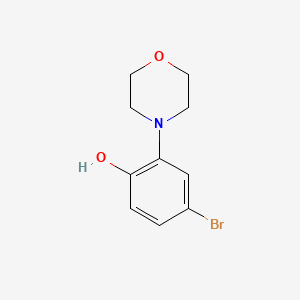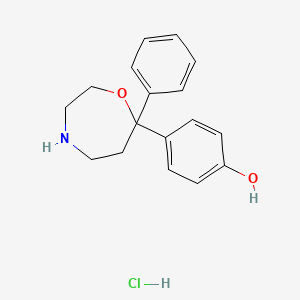
ethyl 4-hydroxy-6-methylhept-2-ynoate
概要
説明
ethyl 4-hydroxy-6-methylhept-2-ynoate is an organic compound with the molecular formula C10H16O3. It is a derivative of heptynoic acid and features both hydroxyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
ethyl 4-hydroxy-6-methylhept-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-6-methyl-2-heptynoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl 4-hydroxy-6-methyl-2-heptynoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
ethyl 4-hydroxy-6-methylhept-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-oxo-6-methyl-2-heptynoate.
Reduction: 4-hydroxy-6-methyl-2-heptynol.
Substitution: 4-chloro-6-methyl-2-heptynoate.
科学的研究の応用
ethyl 4-hydroxy-6-methylhept-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-hydroxy-6-methyl-2-heptynoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways.
類似化合物との比較
ethyl 4-hydroxy-6-methylhept-2-ynoate can be compared with other similar compounds such as:
Ethyl 4-hydroxy-2-heptynoate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
Methyl 4-hydroxy-6-methyl-2-heptynoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-hydroxy-6-methyl-2-heptynoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
ethyl 4-hydroxy-6-methylhept-2-ynoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9,11H,4,7H2,1-3H3 |
InChIキー |
FZWFTYZQVOACQO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC(CC(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)




![N-{[1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8538528.png)







